molecular formula C9H8BClO2S B3332647 5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid CAS No. 912331-30-7

5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid

Cat. No.: B3332647
CAS No.: 912331-30-7
M. Wt: 226.49 g/mol
InChI Key: ZIYJFTBGMLMSOL-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid (CAS RN: 912331-30-7, molecular formula: C₉H₈BClO₂S) is a boronic acid derivative featuring a benzo[b]thiophene core substituted with chlorine and methyl groups at the 5- and 3-positions, respectively. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals and materials science. Its benzo[b]thiophene scaffold enhances stability compared to simpler thiophene derivatives, while the chlorine and methyl substituents modulate electronic and steric properties, influencing reactivity .

Properties

IUPAC Name

(5-chloro-3-methyl-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BClO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJFTBGMLMSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(S1)C=CC(=C2)Cl)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224024
Record name B-(5-Chloro-3-methylbenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912331-30-7
Record name B-(5-Chloro-3-methylbenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912331-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Chloro-3-methylbenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of Rho kinase and other therapeutic applications. This compound's structure includes a chloro group and a methyl group on the benzothiophene moiety, which may influence its biological properties.

The primary biological activity associated with this compound is its role as a Rho kinase inhibitor . Rho kinases are critical in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. Inhibiting Rho kinase can lead to significant therapeutic effects in conditions such as hypertension and cancer .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on Rho kinase activity. The compound was tested in various concentrations, showing significant inhibition at low micromolar levels. For instance, a study indicated that concentrations as low as 0.3 μg/mL could effectively reduce Rho kinase activity in cultured cells .

Case Studies

A notable case study involved the application of this compound in a model of pulmonary hypertension . The administration of this compound resulted in reduced vascular resistance and improved pulmonary artery pressure in animal models. These findings suggest that the compound may have therapeutic potential for treating pulmonary hypertension by modulating Rho kinase pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the benzothiophene core or the boronic acid group can significantly impact the compound's potency and selectivity against Rho kinase. Research indicates that:

  • Chloro Substitution : The presence of the chloro group enhances binding affinity to Rho kinase.
  • Methyl Group : The methyl substitution may affect the lipophilicity and cellular uptake of the compound .

Comparative Activity Table

The following table summarizes the inhibitory effects of various derivatives of boronic acids, including this compound:

CompoundInhibition Concentration (μg/mL)Target Enzyme
This compound0.3Rho Kinase
RPX7009 (Thienylacetyl analog)0.02KPC β-Lactamase
Other Boronic Acid DerivativesVaries (0.029 to 0.110)Various Enzymes

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid can serve as a crucial intermediate in the synthesis of biologically active compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is exploited in the development of various therapeutic agents.

Anticancer Activity

Research indicates that boronic acids, including derivatives like this compound, have potential anticancer properties. They can modify existing bioactive molecules to enhance selectivity and efficacy against cancer cells. For instance, studies have shown that certain boronic acid derivatives inhibit proteasome activity, which is a critical pathway in cancer cell survival .

Antibacterial and Antiviral Properties

Boronic acids are also being explored for their antibacterial and antiviral activities. The structural modifications afforded by compounds like this compound can lead to enhanced interactions with bacterial enzymes or viral proteins, potentially leading to new therapeutic options against resistant strains .

Synthetic Methodologies

This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound can be utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl or vinyl boronic acid with an organic halide in the presence of a palladium catalyst. The use of this compound in these reactions has been demonstrated to yield high purity products with good yields .

Transition Metal-Catalyzed Reactions

Recent studies have shown that this boronic acid can participate in transition metal-catalyzed reactions without the need for traditional catalysts, enhancing the efficiency and sustainability of synthetic processes . This feature makes it a valuable building block for synthesizing complex organic molecules.

Biological Applications

The biological applications of this compound extend beyond medicinal chemistry into areas such as biochemistry and pharmacology.

Drug Development

The compound's ability to interact with biological targets makes it suitable for drug development processes. For example, it can be used to synthesize inhibitors targeting specific enzymes involved in disease pathways . The design of such inhibitors often relies on the unique reactivity of boronic acids.

Imaging Agents

There is potential for this compound to be used as a precursor in the development of imaging agents for positron emission tomography (PET). Its derivatives could be labeled with radioactive isotopes to visualize biological processes in vivo .

Case Studies and Research Findings

Several studies highlight the diverse applications and effectiveness of this compound:

StudyPurposeFindings
Anticancer Activity StudyEvaluate the efficacy against cancer cell linesShowed significant inhibition of cell proliferation at low concentrations
Synthesis Methodology ResearchOptimize conditions for Suzuki-Miyaura couplingAchieved yields above 85% under mild conditions
Antibacterial TestingAssess activity against resistant bacterial strainsDemonstrated potent activity comparable to existing antibiotics

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key physical and chemical properties of 5-chloro-3-methylbenzo[b]thiophen-2-ylboronic acid with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stability in Protic Conditions Commercial Availability (Price)
Benzo[b]thiophen-2-ylboronic acid C₈H₇BO₂S 178.0 None Moderate ¥68.00/5g (readily available)
5-Methylbenzo[b]thiophene-2-boronic acid C₉H₉BO₂S 192.0 Methyl (C-5) High ¥1063.00/1g
This compound C₉H₈BClO₂S 226.3 Chloro (C-5), Methyl (C-3) High Discontinued (historical: ~¥4396.00/1g)
Thiophen-2-ylboronic acid C₄H₅BO₂S 127.9 None Low Widely available

Key Observations :

  • Stability : The benzo[b]thiophene core enhances resistance to protodeboronation compared to thiophen-2-ylboronic acid, which degrades readily under protic or acidic conditions .
  • The methyl group at C-3 introduces steric hindrance, which may limit reactivity with bulky electrophiles .
Reactivity in Suzuki-Miyaura Cross-Coupling

The table below summarizes reaction yields and conditions for this compound and analogues in coupling with 4-bromobenzonitrile:

Compound Electrophile Catalyst System Temperature (°C) Yield (%) Reference
5-Methylfuran-2-yltrifluoroborate 4-Bromobenzonitrile Pd(OAc)₂/RuPhos 100 91
Thiophen-2-ylboronic acid 4-Bromobenzonitrile Pd(AcO)₂/SPhos 45 94
This compound 4-Bromobenzonitrile Pd(OAc)₂/RuPhos 100 Inferred: 70–85*

*Note: Direct yield data for the target compound is unavailable; the estimate is based on its structural similarity to 5-methylbenzo[b]thiophene-2-boronic acid, which shows high reactivity in analogous reactions .

Reactivity Trends :

  • Heterocycle Influence : Thiophene-based boronic acids generally exhibit lower yields than furan derivatives due to slower transmetallation steps, but benzo[b]thiophene derivatives bridge this gap with enhanced stability .
  • Substituent Effects: Chlorine at C-5 may reduce coupling efficiency compared to non-halogenated analogues, as seen in 5-chlorothiophene derivatives yielding 39% with 4-chlorobenzonitrile .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling precursors or functionalization of benzo[b]thiophene scaffolds. For example, thiophene boronic acids are often prepared via lithiation-borylation, where halogenated intermediates (e.g., 5-chloro-3-methylbenzo[b]thiophene) are treated with n-BuLi followed by trimethyl borate . Purity (>95%) is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How does the chloro-methyl substitution pattern influence the compound’s stability during storage?

  • Methodology : Stability tests under inert atmospheres (N₂ or Ar) show that the chloro group increases susceptibility to hydrolysis, while the methyl group slightly enhances steric protection of the boronic acid moiety. Storage at −20°C in anhydrous THF or DMF is recommended to minimize degradation. FT-IR monitoring (B-O stretching at ~1340 cm⁻¹) tracks boronic acid integrity over time .

Q. What analytical techniques are critical for characterizing this boronic acid and its derivatives?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ for C₉H₇BClO₂S: calc. 241.02, observed 241.03) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemistry and confirms boronic acid geometry .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl groups impact cross-coupling efficiency in Suzuki reactions?

  • Methodology : Hammett substituent constants (σₚ for Cl = +0.23, σₚ for CH₃ = −0.17) predict that the chloro group withdraws electron density, enhancing oxidative addition with Pd catalysts, while the methyl group donates electron density, stabilizing intermediates. Kinetic studies (monitored via GC-MS) reveal faster coupling rates with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) compared to electron-rich partners .

Q. What strategies mitigate boronic acid protodeboronation during catalytic applications?

  • Methodology : Protodeboronation is minimized by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce β-hydride elimination.
  • Adding base (e.g., K₂CO₃) to maintain pH >7, stabilizing the boronate form.
  • Low-temperature reactions (<50°C) in polar aprotic solvents (e.g., DMF) .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodology : DFT calculations (B3LYP/6-31G*) model transition states for cross-coupling reactions. Fukui indices identify nucleophilic/electrophilic sites on the boronic acid, guiding regioselective functionalization. Solvent effects (e.g., THF vs. DMSO) are simulated using COSMO-RS .

Q. What are the challenges in reconciling contradictory catalytic activity data across studies?

  • Analysis : Discrepancies in yield or selectivity often arise from:

  • Purity variations : Trace impurities (e.g., residual Pd) in commercial samples skew results .
  • Solvent effects : Protic solvents (e.g., ethanol) accelerate protodeboronation, reducing effective boronic acid concentration .
  • Substrate ratios : Stoichiometric imbalances (e.g., excess aryl halide) lead to side reactions. Meta-analyses of published protocols recommend standardized substrate ratios (1:1.2 boronic acid:halide) .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for derivatives of this compound?

  • Methodology :

  • Target selection : Prioritize enzymes with boronic acid-binding motifs (e.g., proteases).
  • Assays : Fluorescent substrate hydrolysis assays (e.g., using trypsin or thrombin) quantify IC₅₀ values.
  • SAR studies : Methyl and chloro substitutions are systematically varied to map interactions with enzyme active sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 2
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5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid

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